molecular formula C34H33N5O6S B306877 ETHYL (2E)-5-(3-METHOXYPHENYL)-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-5-(3-METHOXYPHENYL)-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B306877
M. Wt: 639.7 g/mol
InChI Key: FMTKFMAJODCTMD-SGWCAAJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as nitro, piperazinyl, methoxy, and thiazolopyrimidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-5-(3-METHOXYPHENYL)-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, condensation, and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: Various substituents can be introduced or replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C), oxidizing agents such as potassium permanganate (KMnO4), and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 2-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL (2E)-5-(3-METHOXYPHENYL)-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-2-nitropropionate
  • Ethyl 2-nitrobenzoate
  • Ethyl 2-nitro-3-phenylpropanoate

Uniqueness

Ethyl 2-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C34H33N5O6S

Molecular Weight

639.7 g/mol

IUPAC Name

ethyl (2E)-5-(3-methoxyphenyl)-2-[[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methylidene]-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C34H33N5O6S/c1-4-45-33(41)29-30(22-9-6-5-7-10-22)35-34-38(31(29)23-11-8-12-26(20-23)44-3)32(40)28(46-34)21-24-19-25(39(42)43)13-14-27(24)37-17-15-36(2)16-18-37/h5-14,19-21,31H,4,15-18H2,1-3H3/b28-21+

InChI Key

FMTKFMAJODCTMD-SGWCAAJKSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)S2)C6=CC=CC=C6

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)/C(=C\C4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)/S2)C6=CC=CC=C6

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)S2)C6=CC=CC=C6

Origin of Product

United States

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